AZD2461

描述

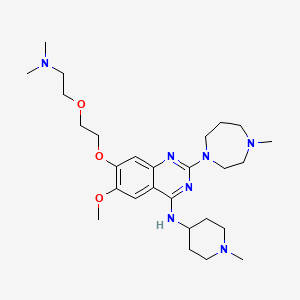

AZD2461 是一种新型聚腺苷二磷酸核糖聚合酶抑制剂,旨在克服像奥拉帕利这样的早期抑制剂的局限性。 它被设计为药物转运蛋白的弱底物,使其对耐奥拉帕利的肿瘤有效 。 This compound 在临床前模型中显示出前景,特别是在 BRCA1 缺陷肿瘤中 .

作用机制

AZD2461 通过抑制聚腺苷二磷酸核糖聚合酶,特别是聚腺苷二磷酸核糖聚合酶 1 和聚腺苷二磷酸核糖聚合酶 2 来发挥作用 。这种抑制阻止了单链和双链 DNA 断裂的修复,从而导致具有缺陷 DNA 修复机制的癌细胞死亡。 This compound 对聚腺苷二磷酸核糖聚合酶 3 的亲和力较低,这与其相比奥拉帕利而言具有更好的毒性特征有关 .

准备方法

AZD2461 的合成涉及多个步骤,包括哌啶醚核心的形成。 一种方法涉及使用 Cu 介导的 18F-氟脱硼反应,对精心设计的放射性标记前体进行标记,从而获得 this compound 的 18F 标记的同位素体 。 工业生产方法通常涉及优化反应条件以最大限度地提高产率和纯度,尽管具体的工业方法是专有的,并未公开披露。

化学反应分析

AZD2461 主要经历聚腺苷二磷酸核糖聚合酶抑制剂的典型反应。这些包括:

氧化和还原: this compound 可发生氧化还原反应,特别是在活性氧的存在下。

取代反应: 该化合物可参与亲核取代反应,尤其是在哌啶醚核心处。

常见试剂和条件: 氟-18 和铜催化剂等试剂通常用于 this compound 的合成和修饰.

科学研究应用

AZD2461 在科学研究中具有广泛的应用:

化学: 用作模型化合物来研究聚腺苷二磷酸核糖聚合酶抑制的影响。

生物学: 研究其在 DNA 损伤反应和修复机制中的作用。

相似化合物的比较

AZD2461 与其他聚腺苷二磷酸核糖聚合酶抑制剂,如奥拉帕利和鲁卡帕利进行比较:

奥拉帕利: This compound 旨在克服与奥拉帕利相关的耐药机制,例如 P-糖蛋白的过表达.

鲁卡帕利: 这两种化合物都抑制聚腺苷二磷酸核糖聚合酶,但 this compound 具有不同的选择性特征,特别是对聚腺苷二磷酸核糖聚合酶 3 的亲和力较低.

独特性: This compound 作为药物转运蛋白的弱底物以及其对聚腺苷二磷酸核糖聚合酶 3 的差异抑制使其在聚腺苷二磷酸核糖聚合酶抑制剂中独树一帜.

参考文献

属性

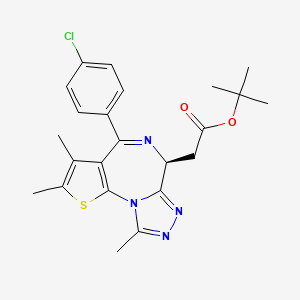

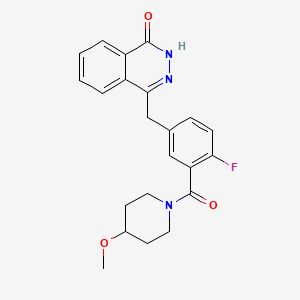

IUPAC Name |

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBNUYQTQIHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657831 | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174043-16-3 | |

| Record name | AZD-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1174043-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。